molecular formula C18H18N2O4S2 B426571 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

Cat. No.: B426571
M. Wt: 390.5g/mol
InChI Key: KCLMKEIECGCIDX-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties

Preparation Methods

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide involves multiple steps, starting with the preparation of the benzothiazole nucleus. The synthetic routes typically involve the use of catalysts to improve the selectivity, purity, and yield of the products . Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing reaction conditions to achieve high efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzothiazole nucleus or the acetamide group.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antitumor activities. In medicine, it is investigated for its potential use as a therapeutic agent for various diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide include other benzothiazole derivatives, such as 1,2-benzothiazole 1,1-dioxide and 1,1-dioxo-1,2-benzothiazol-3-one . These compounds share similar structural features and pharmacological activities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5g/mol

IUPAC Name

N-[2-(4-methylphenyl)sulfanylethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N2O4S2/c1-13-6-8-14(9-7-13)25-11-10-19-17(21)12-20-18(22)15-4-2-3-5-16(15)26(20,23)24/h2-9H,10-12H2,1H3,(H,19,21)

InChI Key

KCLMKEIECGCIDX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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